Cas no 16142-03-3 (m-PEG5-CH2COOH)

Technical Introduction for m-PEG5-CH2COOH m-PEG5-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative featuring a carboxyl-terminated spacer arm. The compound consists of a 5-unit PEG chain linked to a methylene group and a terminal carboxylic acid, providing a reactive handle for conjugation with amines or other nucleophiles via carbodiimide chemistry. Its short, well-defined PEG spacer enhances solubility while minimizing steric hindrance, making it suitable for bioconjugation, linker design, and surface modification. The carboxylic acid group allows for efficient coupling to biomolecules, nanoparticles, or solid supports. The product’s high purity and consistent molecular weight ensure reproducibility in applications such as drug delivery, diagnostics, and material science.
m-PEG5-CH2COOH structure
m-PEG5-CH2COOH structure
Product Name:m-PEG5-CH2COOH
CAS No:16142-03-3
MF:C13H26O8
MW:310.340745449066
CID:187941
PubChem ID:18707503
Update Time:2025-10-29

m-PEG5-CH2COOH Chemical and Physical Properties

Names and Identifiers

    • 3,6,9,12,15,18-Hexaoxanonadecanoicacid
    • 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
    • mPEG5-acetic acid
    • mPEG5-CH2COOH
    • mPEG5-OCH2COOH
    • [2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
    • 2,5,8,11,14,17-Hexaoxanonadecan-19-oicacid (6CI,8CI,9CI)
    • Acetic acid,[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-
    • m-PEG5-CH2COOH
    • 16142-03-3
    • 2-(2-(2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
    • HY-120537
    • 2,5,8,11,14,17-Hexaoxa-19-nonadecanoic Acid
    • DTXSID90595753
    • BP-23434
    • SY036260
    • C70287
    • CS-0078292
    • m-PEG6-CH2COOH
    • 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
    • MFCD30536160
    • [2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid
    • 3,6,9,12,15,18-Hexaoxanonadecanoic acid
    • AKOS040742029
    • m-PEG5-acetic acid
    • SCHEMBL1654271
    • MS-24509
    • m-PEG5-CH2COOH?
    • DA-75716
    • Inchi: 1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15)
    • InChI Key: WJNNCBSSWKTIHI-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCC(=O)O)CCOCCOCCOC

Computed Properties

  • Exact Mass: 310.16276778g/mol
  • Monoisotopic Mass: 310.16276778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 17
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 92.7Ų

Experimental Properties

  • Density: 1.124±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Soluble (999 g/l) (25 º C),

m-PEG5-CH2COOH Pricemore >>

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